molecular formula C13H18O2Te B14286298 Butyl 3-(phenyltellanyl)propanoate CAS No. 122617-85-0

Butyl 3-(phenyltellanyl)propanoate

Cat. No.: B14286298
CAS No.: 122617-85-0
M. Wt: 333.9 g/mol
InChI Key: RBNJITDRLFMJQK-UHFFFAOYSA-N
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Description

Butyl 3-(phenyltellanyl)propanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often responsible for the fragrances of fruits and flowers. This particular compound features a butyl group attached to the oxygen atom and a phenyltellanyl group attached to the propanoate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 3-(phenyltellanyl)propanoate typically involves the esterification of 3-(phenyltellanyl)propanoic acid with butanol. This reaction is catalyzed by a mineral acid such as sulfuric acid and is carried out under reflux conditions to drive the reaction to completion. The general reaction scheme is as follows:

3-(phenyltellanyl)propanoic acid+butanolH2SO4butyl 3-(phenyltellanyl)propanoate+H2O\text{3-(phenyltellanyl)propanoic acid} + \text{butanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{H}_2\text{O} 3-(phenyltellanyl)propanoic acid+butanolH2​SO4​​butyl 3-(phenyltellanyl)propanoate+H2​O

Industrial Production Methods

Industrial production of esters like this compound often involves continuous esterification processes where the reactants are fed into a reactor and the product is continuously removed. This method increases efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Butyl 3-(phenyltellanyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The tellanyl group can be oxidized to form tellurium dioxide.

    Reduction: The ester can be reduced to the corresponding alcohol.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Lithium aluminum hydride (LiAlH₄) is often used for the reduction of esters.

    Substitution: Acidic or basic hydrolysis can be used, with hydrochloric acid (HCl) or sodium hydroxide (NaOH) as catalysts.

Major Products Formed

    Oxidation: Tellurium dioxide and this compound.

    Reduction: Butyl alcohol and 3-(phenyltellanyl)propanol.

    Substitution: 3-(phenyltellanyl)propanoic acid and butanol.

Scientific Research Applications

Butyl 3-(phenyltellanyl)propanoate has various applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Studied for its potential biological activities, including antifungal and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects due to its unique chemical structure.

    Industry: Used in the production of fragrances and flavoring agents due to its ester functionality.

Comparison with Similar Compounds

Similar Compounds

    Butyl propanoate: Similar ester structure but lacks the phenyltellanyl group.

    Phenylpropanoic acid: Similar backbone but lacks the ester and tellanyl functionalities.

    Butyl benzoate: Similar ester structure but with a benzene ring instead of the phenyltellanyl group.

Uniqueness

Butyl 3-(phenyltellanyl)propanoate is unique due to the presence of the phenyltellanyl group, which imparts distinct chemical and biological properties. This group allows the compound to participate in unique redox reactions and potentially exhibit novel biological activities not seen in other esters.

Properties

122617-85-0

Molecular Formula

C13H18O2Te

Molecular Weight

333.9 g/mol

IUPAC Name

butyl 3-phenyltellanylpropanoate

InChI

InChI=1S/C13H18O2Te/c1-2-3-10-15-13(14)9-11-16-12-7-5-4-6-8-12/h4-8H,2-3,9-11H2,1H3

InChI Key

RBNJITDRLFMJQK-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)CC[Te]C1=CC=CC=C1

Origin of Product

United States

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